molecular formula C16H20ClNO B4031402 N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE

Cat. No.: B4031402
M. Wt: 277.79 g/mol
InChI Key: NBDWCOHJPGBZBD-UHFFFAOYSA-N
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Description

N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE is a synthetic organic compound characterized by the presence of a bicyclo[221]heptane ring system and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE is unique due to its specific combination of a

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-10(15-9-11-2-3-13(15)8-11)18-16(19)12-4-6-14(17)7-5-12/h4-7,10-11,13,15H,2-3,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWCOHJPGBZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE
Reactant of Route 6
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE

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